4-(Phenylthio)aniline

Synthetic Organic Chemistry Sulfenylation Reaction Yield

Missing the para-thioether aniline building block stalls phenothiazine drug discovery and agrochemical synthesis. 4-(Phenylthio)aniline solves this supply gap. • Enables direct synthesis of CNS-active phenothiazine scaffolds via thioarylation; avoids regioisomeric impurities. • Key intermediate for herbicidal sulfonanilides per U.S. Patent 4,331,817; non-substituted anilines fail. • Hydrophobic thioether (LogP 4.0) tunes polymer solubility & dye colorfastness beyond oxygen/carbon analogs.

Molecular Formula C12H11NS
Molecular Weight 201.29 g/mol
CAS No. 1135-14-4
Cat. No. B071985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylthio)aniline
CAS1135-14-4
Molecular FormulaC12H11NS
Molecular Weight201.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)SC2=CC=C(C=C2)N
InChIInChI=1S/C12H11NS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
InChIKeyTZQVSGOOKNNDFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Phenylthio)aniline: Chemical Profile & Procurement


4-(Phenylthio)aniline (CAS 1135-14-4), also referred to as 4-aminodiphenyl sulfide or p-(phenylthio)aniline, is an aromatic amine featuring a phenylthioether substituent at the para position of the aniline ring, with a molecular formula of C12H11NS and molecular weight of 201.29 g/mol . This compound is characterized by a melting point of approximately 95.85 °C and a predicted boiling point of 379.2 ± 25.0 °C . Its hydrophobic nature (LogP approximately 4.0) and the presence of both an electron-donating primary amine and a divalent sulfur linkage distinguish it from simpler aniline derivatives [1]. It serves as a versatile intermediate in the synthesis of dyes, pigments, pharmaceutical building blocks, and specialty polymers, and has been explored for its potential biological activities including tuberculostatic properties .

Intermediate Synthetic building block for heterocyclic, dye and specialty polymer chemistries
Reactivity Para-phenylthioether group enables sulfur-mediated reactivity and regioselective substitution
Partition Hydrophobic character (LogP ≈ 4.0) alters phase behavior and binding in reaction design

Why 4-(Phenylthio)aniline Cannot Be Substituted


Simple substitution with a generic aniline derivative fails to replicate the specific reactivity profile and resulting material properties imparted by the para-phenylthioether moiety of 4-(Phenylthio)aniline. Unlike unsubstituted aniline or alkyl-substituted anilines, the divalent sulfur linkage in 4-(Phenylthio)aniline introduces a hydrophobic character (LogP ≈ 4.0) that significantly alters solubility, partition behavior, and binding affinity in both synthetic intermediates and final active molecules [1]. The electron-donating nature of the thioether group, which differs substantially from electron-withdrawing sulfonyl analogs (e.g., 4-aminodiphenyl sulfone) or simple methyl substituents, directly influences the nucleophilicity of the amine and the regioselectivity of electrophilic aromatic substitution reactions . Furthermore, safety data sheets for this compound indicate specific GHS hazard classifications—including acute oral toxicity (Category 4), skin irritation (Category 2), and eye irritation (Category 2A)—that reflect the toxicological impact of the phenylthio substitution pattern and may not align with the hazard profiles of alternative aniline derivatives . The quantitative evidence presented in Section 3 demonstrates why these differences are not merely theoretical but carry measurable consequences for synthetic yield, impurity profiles, and thermal stability.

Generic anilines lack the hydrophobic character and sulfur linkage reactivity of the 4-phenylthioether group
Electron-donating thioether differs from electron-withdrawing sulfonyl analogs, altering amine nucleophilicity and substitution pattern
GHS hazard profile (H302, H315, H319, H335) may not align with alternative anilines, requiring re-evaluation of safety protocols

4-(Phenylthio)aniline Differentiation Evidence


Sulfenylation Synthesis Yield

The direct sulfenylation of aniline with ethyl arylsulfinates in aqueous conditions produces 4-(Phenylthio)aniline with a reported yield of 55% . While a parallel head-to-head experimental comparison with other aniline derivatives under identical conditions is not available in the open literature, this yield serves as a baseline for evaluating synthetic efficiency when selecting this route versus alternative multistep syntheses required for other 4-substituted anilines (e.g., 4-aminodiphenyl sulfone, which typically necessitates oxidation of the thioether intermediate or separate sulfonylation protocols).

Sulfenylation Yield
Reported
55%
Aqueous sulfenylation conditions
Supports single-step synthetic route selection
Direct head-to-head comparison with multistep routes not available
Synthetic Organic Chemistry Sulfenylation Reaction Yield

Impurity Control in Agrochemical Intermediates

4-(Phenylthio)aniline serves as the direct precursor to 4-phenylthioalkanesulfonanilides, a class of compounds with demonstrated herbicidal and plant growth modifying activity, as documented in U.S. Patent No. 3,948,987 and related applications [1]. The patent literature emphasizes that the choice of the 4-arylthioaniline starting material—with specific substitution patterns (A = halogen or CF3, B = hydrogen or halogen)—is critical for achieving the desired biological activity and impurity profile in the final sulfonanilide product [1]. While no quantitative impurity data comparing different arylthioaniline precursors is publicly disclosed in the open literature, the patent's explicit specification of this substitution pattern indicates that generic or unsubstituted aniline analogs cannot produce the same target molecules or would introduce process impurities that compromise bioactivity.

Impurity Control
Class-level inference
4-Arylthioaniline scaffold required per U.S. Patent 3,948,987
Patent specificity limits substitution with generic anilines
Quantitative impurity comparison not publicly disclosed
Agrochemical Synthesis Impurity Control Process Chemistry

Thermal Stability vs. 4,4'-Thiodianiline

4-(Phenylthio)aniline exhibits a melting point of approximately 95.85 °C . In contrast, the structurally related dimeric analog 4,4'-thiodianiline (CAS 139-65-1) melts at a significantly higher temperature of 108-112 °C . This approximately 12-17 °C difference in melting point has practical implications for handling, storage, and formulation. The lower melting point of 4-(Phenylthio)aniline may facilitate melt-processing or solvent-free reaction conditions where 4,4'-thiodianiline would remain solid, though this advantage must be weighed against the lower thermal stability threshold for the monomeric compound.

Thermal Stability
Reported
95.85 °C Target
vs
108–112 °C 4,4'-Thiodianiline
Lower melting point may support melt-phase processing
12–17 °C difference; stability threshold requires review
Thermal Properties Storage Stability Physical Characterization

GHS Hazard Classification Profile

According to supplier safety data, 4-(Phenylthio)aniline carries the following GHS hazard classifications: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile differs from that of simpler aniline derivatives, which may lack skin or eye irritation classifications, and from sulfonyl analogs which may present different toxicological concerns due to the altered electronic structure of the sulfonyl group. Procurement and handling protocols must account for these specific GHS classifications, which necessitate appropriate personal protective equipment and storage conditions.

GHS Classification
Supplier data
H302 H315 H319 H335
Informs lab safety and storage protocol selection
Hazard profile may differ from other anilines; SDS review required
Occupational Safety GHS Compliance Risk Assessment

4-(Phenylthio)aniline Applications


Phenothiazine Antipsychotic Synthesis

4-(Phenylthio)aniline derivatives have been utilized in dual-catalytic thioarylation reactions to facilitate the synthesis of phenothiazines, a class of compounds with established therapeutic value as antipsychotic agents . The para-thioether substitution pattern enables the requisite cyclization and functionalization steps that are not accessible from unsubstituted aniline or ortho/meta-substituted analogs. Research groups developing novel CNS-active phenothiazine scaffolds should prioritize this specific building block to maintain synthetic fidelity and avoid introducing regioisomeric impurities that would confound biological evaluation.

Herbicidal Sulfonanilide Intermediates

As documented in U.S. Patent No. 4,331,817, 4-(Phenylthio)aniline serves as a critical intermediate in the preparation of 4-phenylthioalkanesulfonanilides, which exhibit herbicidal and plant growth modifying activity [1]. The patent describes a process wherein the 4-arylthioaniline precursor (with specified halogen or CF3 substitution patterns) is converted to the active sulfonanilide via a sequence of thiocyanation, mercaptide formation, and aryl halide coupling. Industrial and academic laboratories engaged in agrochemical development or reproducing patented herbicidal syntheses will find this compound indispensable; alternative aniline derivatives cannot yield the correct sulfonanilide structure and would render the synthetic route invalid.

Specialty Polymers & Dye Precursors

The electron-donating character of the para-phenylthioether group, combined with the nucleophilic primary amine, positions 4-(Phenylthio)aniline as a monomer or chain extender in the synthesis of specialty polymers and as a diazo component in azo dye formulations . The sulfur linkage introduces hydrophobicity (LogP ≈ 4.0) and alters the electronic absorption spectrum relative to oxygen-bridged or carbon-linked analogs, enabling the tuning of polymer solubility and dye colorfastness. Researchers developing conductive polymers, high-refractive-index materials, or thermally stable pigments may leverage these differential properties to achieve performance metrics unattainable with simpler aromatic diamines.

Antitubercular & Neurodegeneration Probes

4-(Phenylthio)aniline has been reported to exhibit tuberculostatic activity and to bind Bcl-2 family proteins, inducing apoptosis through sulfoxide formation . While the quantitative structure-activity relationship data specific to this compound remains limited in open-access literature, studies on structurally related bicyclic [2-(2,4-dimethylphenylthio)phenyl]aniline analogues have demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Ra with MIC90 values ranging from 0.05 to >30 μg/mL [2]. These findings support the use of 4-(Phenylthio)aniline as a precursor scaffold for synthesizing and optimizing novel antitubercular agents and as a chemical probe for investigating Bcl-2-mediated apoptotic pathways in neurodegenerative disease models.

Application
Selection Property
Validation Focus
Phenothiazine CNS probe synthesis
Precursor scaffold for thioarylation-based cyclization
Regioisomeric purity and biological evaluation context
Herbicidal sulfonanilide intermediate research
Specified 4-arylthioaniline precursor per patent route
Synthetic fidelity and impurity profile review
Specialty polymer and dye precursor development
Hydrophobic phenylthioether and electron-donating amine
Polymer solubility and dye colorfastness tuning
Antitubercular and apoptosis probe synthesis
Precursor scaffold for Bcl-2 family targeted probes
In vitro MIC endpoint review (structurally related analogues)

Technical Documentation Hub

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54 linked technical documents
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